molecular formula C27H36F2N2 B572314 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole CAS No. 1314657-40-3

1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole

Cat. No. B572314
CAS RN: 1314657-40-3
M. Wt: 426.596
InChI Key: FQXXWTOSPDVNSG-UHFFFAOYSA-N
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Description

“1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride”, also known as “SIPr-HCl”, is an organic salt with unique properties, including excellent thermal stability, good solubility in organic solvents, and notable catalytic activity . It has found widespread use in organic synthesis .


Synthesis Analysis

The synthesis of “1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole” involves the reaction of Me3SnCl with one equivalent of Li[B{N(Dipp)CH}2]. The mixture is stirred for 1 hour at room temperature, for 2 hours at 60°C, followed by overnight stirring at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” was solved using direct methods . All non-hydrogen atoms were refined anisotropically using the ShelXLE graphical user interface and SHELXL .


Chemical Reactions Analysis

This compound has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . It can act as an efficient catalyst in several organic transformations, including cross-coupling reactions, C-H activation, and Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“this compound” exhibits excellent thermal stability and good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . It has a melting point of 278 °C (dec.) (lit.) .

Scientific Research Applications

  • Single Electron Transfer Reagent : This compound, in its radical form, has been used as a single electron transfer reagent for organic transformations like activation of aryl-halide bonds and catalytic reduction of CO2 (Das et al., 2020).

  • [3 + 2]-dipolar Cycloaddition Reactions : It facilitates [3 + 2]-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes, leading to the formation of stable triazoles, tetrazoles, and triazolidines (Merling et al., 2012).

  • Formation of Free Bisimino-N-heterocyclic Carbene : It's used in the synthesis of the first bis(imino)-N-heterocyclic free carbene, which rearranges by C–C coupling, leading to structurally interesting complexes (Liu et al., 2013).

  • X−H Bonds Activation : The compound exhibits versatility in activating various X−H bonds (including C−H, N−H, and O−H) to form novel copper-centered complexes (Fortman et al., 2010).

  • Ring Closing Metathesis Catalysts : It serves as an efficient catalyst precursor for ring closing olefin metathesis, showcasing its significance in catalysis (Jafarpour et al., 1999).

  • π-Lewis Acid Catalyst : Demonstrating catalytic activities such as hydroarylations, transfer hydrogenations, and cycloisomerizations, it acts as a π-Lewis acid catalyst (Michelet et al., 2015).

  • Synthesis of Lewis Base-Stabilized Dichlorosilylene : It's instrumental in the synthesis of stable at room temperature base-stabilized dichlorosilylenes (Tretiakov et al., 2016).

  • Amination of Aryl Chlorides : Employed as a pro-ligand in C–N coupling reactions, showing efficiency in the amination of aryl chlorides under mild conditions (Shen et al., 2010).

Safety and Hazards

This chemical can cause skin irritation and serious eye damage. When inhaled, it may cause respiratory irritation . Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles .

Future Directions

The unique properties of “1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole” make it a valuable tool in organic synthesis . Given its tremendous importance in homogeneous catalysis, it is expected that this new class of NHCs will find rapid and widespread application .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2,2-difluoroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F2N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)30-15-16-31(27(30,28)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXXWTOSPDVNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2(F)F)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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